molecular formula C12H13NO3 B1414831 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid CAS No. 1042520-06-8

4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid

Cat. No. B1414831
CAS RN: 1042520-06-8
M. Wt: 219.24 g/mol
InChI Key: AKRKNRCNQNYUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, also known as IDB, is a synthetic compound that has been studied for its potential applications in scientific research. IDB has been shown to have various biochemical and physiological effects, and its mechanism of action has been the subject of several studies. In

Scientific Research Applications

  • Enzyme Inhibition :

    • A study by Nazir et al. (2018) reports the synthesis of novel indole-based hybrid oxadiazole scaffolds, using 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, indicating potential therapeutic applications in drug design (Nazir et al., 2018).
    • In another study, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides using 4-(1H-indol-3-yl)butanoic acid as a precursor. These compounds showed significant inhibitory effects against alkaline phosphatase, suggesting their potential in medical applications (Abbasi et al., 2019).
  • Antitumor Activity :

    • Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing derivatives of 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, which showed moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
  • Optical Gating in Synthetic Ion Channels :

    • A study by Ali et al. (2012) utilized 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels, showing applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
  • Synthesis of Various Compounds :

    • El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, leading to the synthesis of derivatives of 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid, which have potential applications in chemical synthesis (El-Samahy, 2005).
    • Research by Kowalski et al. (2009) involved the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, indicating potential applications in the development of IR-detectable metal–carbonyl tracers (Kowalski et al., 2009).

properties

IUPAC Name

4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-9-6-8(2-1-3-12(15)16)4-5-10(9)13-11/h4-6H,1-3,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRKNRCNQNYUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CCCC(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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